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molecular formula C7H5ClFNO3 B1486692 2-Chloro-5-fluoro-6-methoxynicotinic acid CAS No. 943025-86-3

2-Chloro-5-fluoro-6-methoxynicotinic acid

Cat. No. B1486692
M. Wt: 205.57 g/mol
InChI Key: UATPMYHTVZWCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07732460B2

Procedure details

A mixture of 2-chloro-5-fluoro-6-(methyloxy)-3-pyridinecarboxylic acid (32.65 g, 159 mmol) in toluene/triethylamine/tert-butanol (300 ml/26.4 ml/75 ml) was treated with diphenylphosphoryl azide (37.7 ml, 174.8 mmol) and heated to 100° C. for 2 hours. The mixture was treated with saturated aqueous sodium bicarbonate solution (500 ml) then extracted with ethyl acetate (3×500 ml). The combined organic extracts were dried over magnesium sulphate and evaporated. The residue was chromatographed eluting with 0-40% dichloromethane in petrol affording the product as a white solid (36.35 g, 83%).
Quantity
32.65 g
Type
reactant
Reaction Step One
Name
toluene triethylamine tert-butanol
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
37.7 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7](C(O)=O)=[CH:6][C:5]([F:11])=[C:4]([O:12][CH3:13])[N:3]=1.C1(P([N:28]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[C:31](=[O:34])(O)[O-:32].[Na+].[C:36]1([CH3:42])[CH:41]=CC=C[CH:37]=1.C(N(CC)CC)C.C(O)(C)(C)C>>[Cl:1][C:2]1[C:7]([NH:28][C:31](=[O:34])[O:32][C:36]([CH3:42])([CH3:41])[CH3:37])=[CH:6][C:5]([F:11])=[C:4]([O:12][CH3:13])[N:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
32.65 g
Type
reactant
Smiles
ClC1=NC(=C(C=C1C(=O)O)F)OC
Name
toluene triethylamine tert-butanol
Quantity
300 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.C(C)N(CC)CC.C(C)(C)(C)O
Step Two
Name
Quantity
37.7 mL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
then extracted with ethyl acetate (3×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed
WASH
Type
WASH
Details
eluting with 0-40% dichloromethane in petrol affording the product as a white solid (36.35 g, 83%)

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=C(C=C1NC(OC(C)(C)C)=O)F)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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